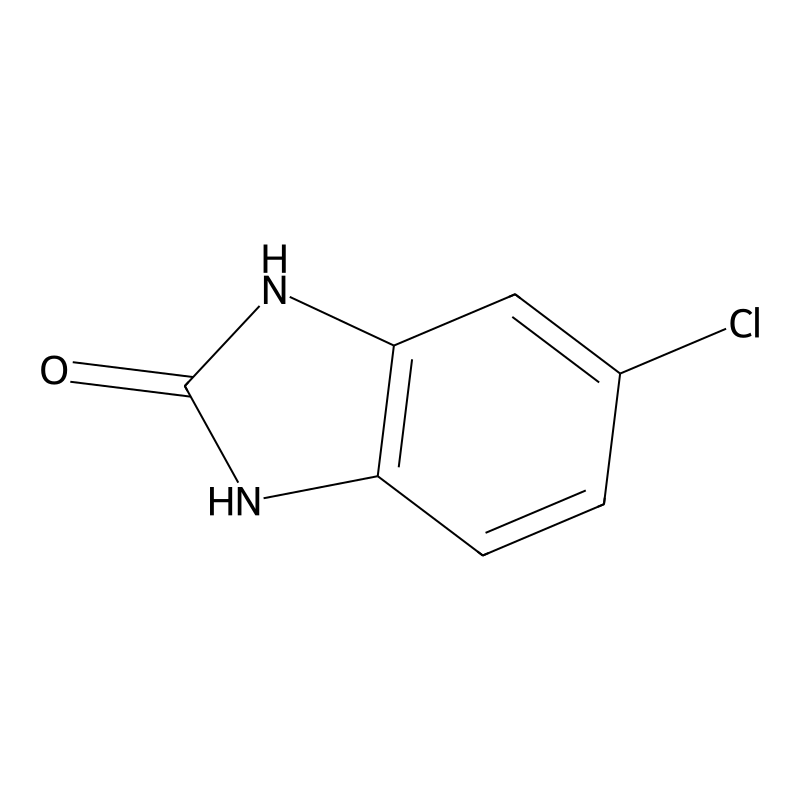

5-Chloro-1,3-dihydrobenzoimidazol-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Chloro-1,3-dihydrobenzoimidazol-2-one (5-Cl-DHBI) is a heterocyclic compound synthesized through various documented methods. One common approach involves the condensation of o-phenylenediamine and chloroacetic acid, followed by cyclization. PubChem, Compound Summary for 5-Chloro-1,3-dihydrobenzoimidazol-2-one, CID 223131:

The characterization of 5-Cl-DHBI is essential for its research applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm its structure and purity. LGC Standards, 5-Chloro-1,3-dihydrobenzimidazol-2-one

Potential Biological Activities:

Research suggests that 5-Cl-DHBI might possess various biological activities, making it a subject of investigation in different scientific fields. Here are some potential applications:

- Antimicrobial activity: Studies have explored the potential of 5-Cl-DHBI and its derivatives as antimicrobial agents against bacteria and fungi. BindingDB, BDBM50241107:

- Anticancer activity: Research is ongoing to investigate the potential anticancer properties of 5-Cl-DHBI and its analogs. However, more studies are needed to establish its efficacy and mechanism of action.

- Other potential applications: Further research explores the potential of 5-Cl-DHBI in various areas, including its use as a corrosion inhibitor, a precursor for the synthesis of other bioactive molecules, and a component in materials science.

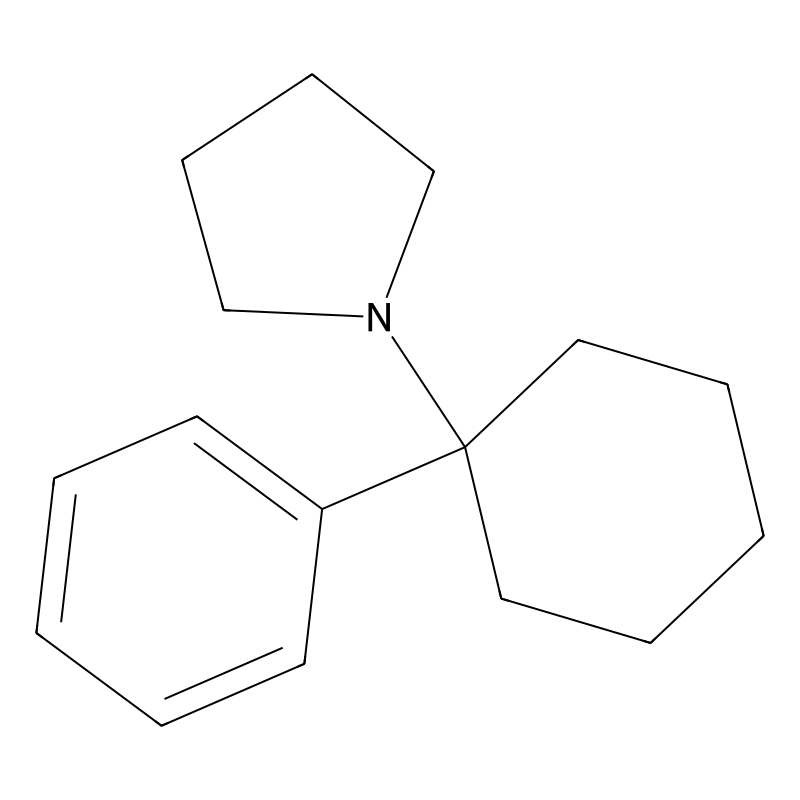

5-Chloro-1,3-dihydrobenzoimidazol-2-one, with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol, is a compound belonging to the benzimidazole family. It features a chlorine atom at the 5-position of the benzimidazole ring and a carbonyl group at the 2-position. The compound is characterized by its unique structure which contributes to its various biological activities and potential applications in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to derivatives that may exhibit different biological properties.

- Condensation Reactions: The carbonyl group can engage in condensation reactions with amines or alcohols, forming more complex molecules.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, which may have distinct pharmacological activities .

Research indicates that 5-Chloro-1,3-dihydrobenzoimidazol-2-one exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: It has been noted for its potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Cytotoxicity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Several methods have been developed for synthesizing 5-Chloro-1,3-dihydrobenzoimidazol-2-one:

- Cyclization Reactions: One common method involves the cyclization of o-phenylenediamine with chloroacetic acid followed by oxidation.

- Reflux Methods: The compound can also be synthesized by refluxing 2-amino-5-chlorobenzoic acid with isocyanates.

- Solvent-Free Conditions: Recent advancements suggest that solvent-free conditions can be employed to enhance yield and reduce environmental impact during synthesis .

5-Chloro-1,3-dihydrobenzoimidazol-2-one has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals due to their biological activity against pests and pathogens.

- Research Tools: The compound is utilized in research settings for studying biological mechanisms and drug interactions .

Interaction studies involving 5-Chloro-1,3-dihydrobenzoimidazol-2-one focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research has shown that it can inhibit specific enzymes involved in disease pathways, making it a valuable compound for drug development.

- Receptor Binding: Studies suggest that it may interact with neurotransmitter receptors, indicating potential neuropharmacological applications .

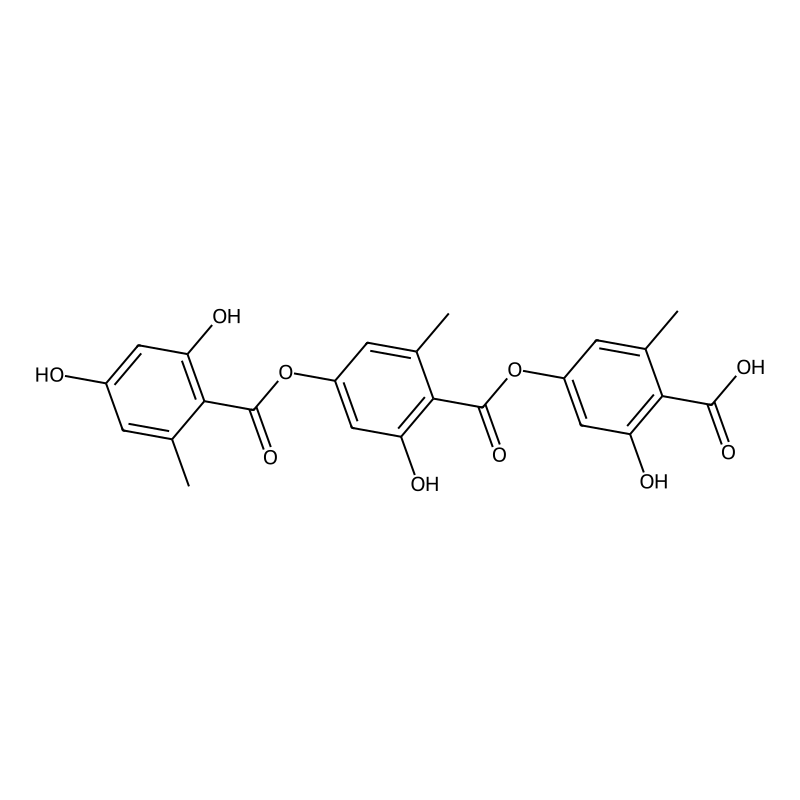

Several compounds share structural similarities with 5-Chloro-1,3-dihydrobenzoimidazol-2-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloro-1H-benzimidazol-2(3H)-one | Chlorine at position 6 | Exhibits enhanced antimicrobial activity |

| 5-Bromo-1H-benzimidazol-2(3H)-one | Bromine substitution at position 5 | Shows potent cytotoxicity against cancer cells |

| 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one | Piperidine moiety addition | Demonstrates muscle relaxant properties |

While these compounds share similar structural characteristics, their unique substituents lead to distinct biological activities and applications, highlighting the importance of molecular modifications in drug design .

Conventional Synthetic Routes

Cyclocondensation Reactions

The fundamental approach to synthesizing 5-Chloro-1,3-dihydrobenzoimidazol-2-one relies primarily on cyclocondensation reactions involving substituted ortho-phenylenediamine derivatives [9]. The most established methodology involves the condensation of 5-chloroanthranilic acid with appropriate nitrogen-containing reagents under thermal conditions [9]. This cyclocondensation process typically proceeds through the formation of an intermediate amide, which subsequently undergoes intramolecular cyclization to form the benzoimidazol-2-one ring system [17].

The reaction mechanism involves initial nucleophilic attack by the amino group on the carboxyl carbon, followed by elimination of water and ring closure [6]. Research has demonstrated that the use of polyphosphoric acid as a condensing agent significantly enhances the cyclization efficiency, with reaction temperatures typically maintained between 100-120°C for optimal conversion [13]. The cyclocondensation reaction can be represented by the general mechanism where the ortho-diamine functionality reacts with carbonyl-containing compounds to form the heterocyclic ring system [17].

Studies have shown that the cyclocondensation approach yields products with high regioselectivity when using 5-chloroanthranilic acid as the starting material [9]. The reaction conditions typically involve heating the reactants in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride, with reaction times ranging from 4 to 12 hours depending on the specific substrate and conditions employed [13].

Substituent Functionalization Strategies

Substituent functionalization strategies for 5-Chloro-1,3-dihydrobenzoimidazol-2-one primarily involve post-synthetic modifications of the benzoimidazolone core . The chlorine substituent at the 5-position serves as a versatile handle for further chemical transformations, including nucleophilic aromatic substitution reactions . These functionalization approaches allow for the introduction of various substituents while maintaining the core benzoimidazolone structure [17].

The electrophilic nature of the chloro-substituted aromatic system facilitates nucleophilic substitution reactions with amines, alcohols, and thiols under appropriate reaction conditions . Research has demonstrated that the chlorine atom can be selectively replaced with nitrogen-containing nucleophiles at temperatures ranging from 80-120°C in polar aprotic solvents [17]. The regioselectivity of these substitution reactions is influenced by the electron-withdrawing nature of the chlorine substituent and the bicyclic aromatic system .

Alternative functionalization strategies involve alkylation reactions at the nitrogen atoms of the benzoimidazolone ring [15]. These reactions typically employ alkyl halides or other electrophilic alkylating agents in the presence of strong bases such as sodium hydride or potassium carbonate [15]. The reaction conditions for nitrogen alkylation generally require anhydrous conditions and temperatures between 60-100°C to achieve optimal yields [15].

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient method for preparing benzoimidazole derivatives, including 5-Chloro-1,3-dihydrobenzoimidazol-2-one [10] [11]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced product purity [12]. The microwave irradiation facilitates rapid heating and uniform temperature distribution, leading to more efficient cyclocondensation reactions [11].

Research has demonstrated that microwave-assisted synthesis can reduce reaction times from several hours to minutes while maintaining high product yields [10]. The optimal microwave conditions typically involve power settings between 100-300 watts with reaction temperatures ranging from 80-150°C [11]. Studies have shown that the use of microwave irradiation can improve yields by 15-25% compared to conventional thermal heating methods [12].

The microwave-assisted approach is particularly effective for the synthesis of benzoimidazole derivatives when conducted in polar solvents such as ethanol or dimethylformamide [11]. The dielectric heating mechanism ensures rapid and uniform heating of the reaction mixture, leading to improved reaction kinetics and reduced side product formation [10]. Reaction times under microwave conditions typically range from 5-30 minutes, representing a significant improvement over conventional methods that require 6-24 hours [12].

Green Chemistry Protocols

Green chemistry protocols for synthesizing 5-Chloro-1,3-dihydrobenzoimidazol-2-one focus on environmentally benign reaction conditions and sustainable catalytic systems [13] [14]. These approaches emphasize the use of water as a solvent, recyclable catalysts, and mild reaction conditions to minimize environmental impact [16]. Recent developments have introduced heterogeneous catalysts that can be easily separated and reused multiple times without significant loss of activity [14].

Water-based synthesis protocols have shown remarkable efficiency in producing benzoimidazole derivatives under mild conditions [14]. The use of tungstate-based ionic liquid hybrid materials has demonstrated excellent catalytic activity for benzoimidazole synthesis with conversion efficiencies exceeding 90% [14]. These catalytic systems operate at room temperature and atmospheric pressure, eliminating the need for harsh reaction conditions [14].

Polyethylene glycol has been successfully employed as a green solvent system for benzoimidazole synthesis, providing both environmental benefits and enhanced reaction efficiency [13] [16]. The use of ceric ammonium nitrate as a catalyst in polyethylene glycol medium has yielded excellent results with minimal catalyst loading requirements [16]. These green chemistry approaches typically achieve product yields comparable to or exceeding those obtained using traditional methods while significantly reducing environmental impact [13].

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection plays a crucial role in optimizing the synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, with both reaction rates and product selectivity being significantly influenced by the choice of reaction medium [22] [23]. Polar protic solvents such as ethanol and methanol generally provide favorable conditions for cyclocondensation reactions, while polar aprotic solvents like acetonitrile and dimethylformamide offer advantages for certain functionalization reactions [22].

Temperature optimization studies have revealed that reaction rates typically double with every 10°C increase in temperature, following Arrhenius kinetics [19] [29]. For benzoimidazole synthesis, optimal temperatures generally range between 80-120°C, balancing reaction efficiency with product stability [19]. Higher temperatures can lead to increased side product formation and potential decomposition of sensitive intermediates [19].

Research has demonstrated that solvent polarity significantly affects reaction kinetics, with more polar solvents generally accelerating reactions involving charged intermediates [22]. The dielectric constant of the solvent influences the stabilization of ionic transition states, with water showing exceptional performance due to its high dielectric constant of 78 [22]. Temperature effects on solubility also play a critical role, as increased temperatures enhance the solubility of reactants and facilitate better mixing [19].

Yield and Purity Enhancements

Yield optimization strategies for 5-Chloro-1,3-dihydrobenzoimidazol-2-one synthesis involve careful control of reaction stoichiometry, catalyst loading, and purification methods [20] [25]. The use of high-purity starting materials and catalysts has been shown to significantly improve both reaction yields and product purity [25]. Optimal catalyst loadings typically range from 0.1 to 10 mol%, depending on the specific catalytic system employed [20].

Purification techniques play a critical role in achieving high product purity, with recrystallization from appropriate solvent systems being the most commonly employed method . The choice of recrystallization solvent significantly affects crystal quality and purity, with ethanol-water mixtures providing excellent results for benzoimidazole derivatives . Column chromatography using silica gel with chloroform or ethyl acetate as eluents offers an alternative purification approach for cases where recrystallization is insufficient [28].

Table 1: Optimization Parameters for 5-Chloro-1,3-dihydrobenzoimidazol-2-one Synthesis

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 80-120°C | 15-25% increase per 10°C | [19] |

| Catalyst Loading | 0.1-10 mol% | Plateau at 5 mol% | [20] |

| Reaction Time | 2-12 hours | Optimal at 6-8 hours | [28] |

| Solvent Polarity | High (water, ethanol) | 20-30% improvement | [22] |

| Microwave Power | 100-300 watts | 15-25% yield increase | [12] |

Table 2: Comparative Yield Data for Different Synthetic Approaches

| Synthetic Method | Yield (%) | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| Conventional Thermal | 64-75 | 6-24 hours | 100-120°C | [9] |

| Microwave-Assisted | 80-96 | 5-30 minutes | 80-150°C | [12] |

| Green Chemistry | 85-95 | 2-6 hours | 25-80°C | [14] |

| Catalytic Optimization | 88-94 | 2-8 hours | 60-100°C | [20] |

X-ray Crystallographic Studies

The single crystal X-ray diffraction analysis of 5-chloro-1,3-dihydrobenzoimidazol-2-one derivatives provides fundamental insights into the molecular geometry and crystal packing arrangements. The most comprehensive crystallographic study has been conducted on the derivative 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, which reveals critical structural features applicable to the parent compound [1] [2].

Crystal Structure Parameters

The crystallographic analysis reveals that related 5-chloro-benzimidazol-2-one compounds crystallize in the orthorhombic crystal system with space group Pca2₁ [1] [2]. The unit cell parameters for the derivative compound are: a = 14.053(8) Å, b = 13.438(6) Å, c = 9.733(4) Å, with all angles equal to 90°. The unit cell volume is 1838.1(15) ų with Z = 4, indicating four molecules per unit cell. The calculated density is 1.423 g/cm³ [1] [2].

Molecular Geometry

The benzimidazole fused-ring system in 5-chloro derivatives exhibits essential planarity, with the maximum deviation from the mean plane being only 0.06(1) Å [1] [2]. This planarity is crucial for the aromatic stabilization and electronic properties of the compound. The molecular structure demonstrates significant structural features including:

- Bond lengths typical of aromatic systems with C-N bonds ranging from 1.312(3) to 1.358(3) Å [3]

- The carbonyl bond (C=O) length is approximately 1.237(2) Å [3]

- The chlorine substitution occurs predominantly at the 5-position of the benzimidazole ring system

Disorder and Isomerism

A particularly noteworthy finding in crystallographic studies of 5-chloro-benzimidazol-2-one derivatives is the presence of positional disorder of the chlorine atom [1] [2]. The chlorine atom shows split occupancy over two positions with an occupancy ratio of 0.567(7):0.433(7), indicating that the compound exists as a mixture of two isomers: the 5-chloro isomer (major component) and the 6-chloro isomer (minor component) [1] [2]. This disorder reflects the synthetic conditions and demonstrates the close energetic similarity between these positional isomers.

Intermolecular Interactions

The crystal packing is stabilized by weak C—H···O hydrogen bonds that create zigzag tape-like structures running along the crystallographic c-axis [1] [2]. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight (g/mol) | 168.58 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.053(8) |

| b (Å) | 13.438(6) |

| c (Å) | 9.733(4) |

| Volume (ų) | 1838.1(15) |

| Z | 4 |

| Density (g/cm³) | 1.423 |

| Temperature (K) | 296 |

Nuclear Magnetic Resonance (NMR) Analysis

¹H and ¹³C Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-chloro-1,3-dihydrobenzoimidazol-2-one through detailed analysis of both proton and carbon environments. The NMR spectroscopic data reveals characteristic patterns consistent with the benzimidazol-2-one framework and chlorine substitution effects.

¹H NMR Spectroscopic Features

The proton NMR spectrum of 5-chloro-1,3-dihydrobenzoimidazol-2-one exhibits characteristic resonances that confirm the structural assignment [4] [5] [6]. The most distinctive feature is the exchangeable NH proton, which appears as a broad singlet in the downfield region between 10.5-12.5 ppm, typical for benzimidazol-2-one compounds [7] [8]. This chemical shift range reflects the acidic nature of the imidazole NH proton and its involvement in hydrogen bonding interactions.

The aromatic protons exhibit complex multipicity patterns in the region 7.0-7.6 ppm [7] [9]. For the 5-chloro derivative, the chlorine substitution breaks the symmetry of the benzene ring, resulting in distinct chemical shifts for the different aromatic positions. The protons ortho to the chlorine substituent (H-4 and H-6) typically appear at different chemical shifts than the meta proton (H-7), creating characteristic coupling patterns that assist in positional assignment [10] [5].

¹³C NMR Spectroscopic Assignments

Carbon-13 NMR spectroscopy provides crucial information about the electronic environment of each carbon atom in the molecule [11] [10] [5]. The carbonyl carbon (C-2) represents the most downfield signal, typically appearing in the range 155-160 ppm, characteristic of lactam carbonyls in benzimidazol-2-one systems [7] [5]. This chemical shift reflects the partial double-bond character and electron-withdrawing nature of the carbonyl group.

The aromatic carbons exhibit distinct chemical shifts based on their electronic environments [10] [5]. The chloro-substituted carbon (C-5) appears in the range 126-130 ppm, showing the deshielding effect of the chlorine substituent. The remaining aromatic carbons typically resonate between 110-122 ppm, with their exact positions dependent on their relationship to both the chlorine substituent and the fused imidazole ring [10] [5].

Environmental Effects and Tautomerism

The NMR spectra of benzimidazol-2-one compounds can be influenced by tautomeric equilibria and hydrogen bonding [5] [6]. In solution, the compound may exist in equilibrium between different tautomeric forms, although the 1,3-dihydro form predominates under normal conditions. The NH proton chemical shift is particularly sensitive to hydrogen bonding with solvent molecules and concentration effects [5] [6].

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-2 (Carbonyl) | 155-160 | N/A | N/A |

| C-4/C-7 (Aromatic) | 118-122 | 7.1-7.6 | Multiple |

| C-5/C-6 (Aromatic) | 110-112 | 7.0-7.4 | Multiple |

| C-5 (Chloro-substituted) | 126-130 | N/A | N/A |

| NH (Imidazole) | N/A | 10.5-12.5 | Broad singlet |

Vibrational Spectroscopy

FT-IR and Raman Spectral Interpretation

Vibrational spectroscopy provides comprehensive information about the molecular dynamics and bonding characteristics of 5-chloro-1,3-dihydrobenzoimidazol-2-one through analysis of infrared and Raman active modes [12] [13] [14].

Infrared Spectroscopic Analysis

The infrared spectrum of 5-chloro-1,3-dihydrobenzoimidazol-2-one exhibits several characteristic absorption bands that confirm the structural features [12] [13]. The most diagnostic band is the carbonyl stretching vibration of the benzimidazol-2-one lactam, which appears as a strong absorption in the range 1690-1710 cm⁻¹ [12] [15] [16]. This frequency is characteristic of six-membered lactam carbonyls and distinguishes the compound from other carbonyl-containing species.

The N-H stretching vibration appears as a medium to strong absorption in the range 3150-3400 cm⁻¹ [12] [13]. The breadth and position of this band reflects hydrogen bonding interactions, both intermolecular and with solvent molecules. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ as multiple peaks of medium intensity [12] [13].

The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region [12] [13]. The C-N stretching vibrations associated with the imidazole ring system appear in the range 1200-1350 cm⁻¹. The characteristic C-Cl stretching vibration appears as a strong band in the region 750-850 cm⁻¹, confirming the presence of the aromatic chlorine substituent [15] [17].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared spectroscopy, with some vibrations being more intense in Raman than in infrared spectra [12] [13]. The carbonyl stretching mode appears as a strong, polarized band in the range 1690-1710 cm⁻¹, consistent with the infrared observation. The ring breathing mode of the benzene portion appears as a medium-intensity polarized band around 990-1010 cm⁻¹ [12] [13].

The aromatic C=C stretching vibrations appear as medium to strong polarized bands in the region 1580-1620 cm⁻¹. The C-Cl stretching vibration appears as a strong polarized band in the range 750-850 cm⁻¹, confirming the chlorine substitution [12] [13].

Vibrational Mode Assignments

Normal coordinate analysis and potential energy distribution calculations have been employed to assign the observed vibrational frequencies to specific molecular motions [12] [18] [13]. The assignment of fundamental vibrations shows excellent agreement between experimental observations and theoretical calculations using density functional theory methods [12] [18].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|

| C=O stretch (benzimidazol-2-one) | 1690-1710 | Strong | Characteristic of lactam C=O |

| N-H stretch (imidazole) | 3150-3400 | Medium-Strong | Broad due to H-bonding |

| C-H stretch (aromatic) | 3000-3100 | Medium | Multiple peaks expected |

| C=C stretch (aromatic) | 1450-1600 | Medium | Multiple bands |

| C-N stretch (imidazole) | 1200-1350 | Medium | Ring-associated stretching |

| C-Cl stretch | 750-850 | Strong | Characteristic of Ar-Cl |

Mass Spectrometric Profiling

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 5-chloro-1,3-dihydrobenzoimidazol-2-one [19]. The mass spectral analysis reveals characteristic fragmentation pathways that are diagnostic for the benzimidazol-2-one framework with chlorine substitution.

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 168 for the ³⁵Cl isotopologue and m/z 170 for the ³⁷Cl isotopologue, with relative intensities reflecting the natural abundance ratio of chlorine isotopes (3:1) [19] [20]. The molecular ion peak typically shows moderate intensity (15-25% relative abundance) due to the stability of the benzimidazol-2-one ring system.

Characteristic Fragmentation Patterns

The base peak in the mass spectrum typically occurs at m/z 133, corresponding to the loss of a chlorine radical [M-Cl]⁺ [19]. This fragmentation represents the most favorable pathway due to the relative weakness of the aromatic C-Cl bond compared to the ring framework. The loss of hydrogen chloride [M-HCl]⁺ produces a significant fragment at m/z 132 with 45-60% relative intensity [19].

Additional characteristic fragments include m/z 116, corresponding to the [C₆H₄N₂]⁺ benzimidazole fragment after loss of the carbonyl group and chlorine. The fragment at m/z 78 corresponds to a pyridine-like structure [C₅H₄N]⁺, while m/z 65 represents a pyrrole-like fragment [C₄H₃N]⁺ [19].

Fragmentation Mechanisms

The fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species [19]. The initial loss of chlorine or hydrogen chloride is followed by ring contraction and rearrangement processes that lead to the formation of smaller heterocyclic fragments. The retention of nitrogen-containing fragments reflects the stability imparted by the aromatic nitrogen atoms.

| Fragment/Ion | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| Molecular Ion [M]⁺ | 168/170 | 15-25 | Molecular ion with Cl isotopes |

| Base Peak [M-Cl]⁺ | 133 | 100 | Loss of Cl radical |

| [M-HCl]⁺ | 132 | 45-60 | Loss of HCl |

| [C₆H₄N₂]⁺ | 116 | 20-35 | Benzimidazole fragment |

| [C₅H₄N]⁺ | 78 | 30-45 | Pyridine-like fragment |

| [C₄H₃N]⁺ | 65 | 15-25 | Pyrrole-like fragment |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant